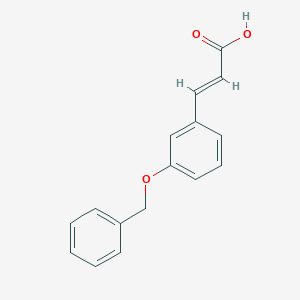

3-(3-(Benzyloxy)phenyl)acrylic acid

描述

Significance and Research Context of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds naturally found in various plants, including the Cinnamomum species from which their name is derived. thepharmajournal.com These compounds are characterized by a phenyl group attached to an acrylic acid backbone. nih.gov This fundamental structure serves as a scaffold for numerous substitutions on the phenyl ring, leading to a wide array of derivatives with diverse chemical properties and biological activities. nih.govnih.gov

In the realm of chemical research, cinnamic acid derivatives are recognized for their versatility. They serve as crucial intermediates in the synthesis of more complex molecules such as stilbenes and styrenes. nih.gov The presence of the α,β-unsaturated carboxylic acid functionality allows for a variety of chemical transformations, including additions to the double bond and reactions at the carboxylic acid group. nih.gov

The scientific interest in cinnamic acid derivatives extends to their well-documented biological activities. Researchers have extensively reported on their potential as antibacterial, antifungal, anti-inflammatory, neuroprotective, anticancer, and antidiabetic agents. nih.govnih.gov The nature and position of substituents on the phenyl ring play a crucial role in determining the biological efficacy of these derivatives. nih.govjocpr.com This has spurred significant research into synthesizing novel cinnamic acid analogues with enhanced or specific activities. nih.govnih.gov

Overview of Academic Research Trajectories for 3-(3-(Benzyloxy)phenyl)acrylic Acid

Academic research on this compound has primarily focused on its synthesis and its role as a precursor in the creation of other organic compounds. The structural makeup of this compound, featuring a benzyloxy group at the meta-position of the phenyl ring, presents specific synthetic challenges and opportunities.

Key research trajectories include:

Synthesis: A significant portion of the research revolves around the efficient synthesis of this compound. Common methods involve the Knoevenagel condensation of 3-(benzyloxy)benzaldehyde with malonic acid or its esters. Another reported synthetic route is the benzylation of 3-(3-hydroxyphenyl)acrylic acid using benzyl (B1604629) bromide in the presence of a base.

Chemical Reactions: The compound's reactivity is another area of investigation. It can undergo various chemical transformations, such as oxidation, reduction, and substitution reactions. For instance, the acrylic acid moiety can be reduced, and the benzyloxy group can be cleaved to yield the corresponding phenol.

Applications in Synthesis: Due to its functional groups, this compound is a valuable intermediate in multi-step organic syntheses. It has been utilized in the preparation of more complex molecules, including those with potential pharmacological applications. ontosight.ai For example, it is a known precursor in the synthesis of certain pharmaceutical compounds. ontosight.ai

Biological Investigations: While specific biological studies on this compound are not as extensive as for some other cinnamic acid derivatives, its structural similarity to biologically active compounds suggests potential for antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Research in this area aims to elucidate its specific interactions with biological targets.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C16H14O3 |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | (2E)-3-[3-(benzyloxy)phenyl]prop-2-enoic acid |

| CAS Number | 122024-75-3, 138835-16-2 |

| Appearance | White crystalline solid |

This data is compiled from various chemical databases and research articles. ontosight.ainih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMOWGZEBJKDCT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Derivatives and Structural Analogues of 3 3 Benzyloxy Phenyl Acrylic Acid

Design Principles for Structural Modification

The structural framework of 3-(3-(benzyloxy)phenyl)acrylic acid offers several avenues for modification, each guided by specific design principles to alter its physicochemical and biological properties. Key strategies include:

Substitution on the Phenyl Ring: Introducing various functional groups onto the phenyl ring can significantly impact the molecule's electronic and steric properties. For instance, the addition of halogenated derivatives can be explored.

Modification of the Acrylic Acid Moiety: The carboxylic acid group can be esterified or converted into an amide to modulate polarity and reactivity. Reduction of the acrylic acid can yield saturated acids or alcohols.

Alteration of the Benzyloxy Group: The benzyloxy group itself can be a target for modification. Nucleophilic substitution can replace the benzyl (B1604629) group with other functionalities, or the group can be oxidized to form aldehydes or carboxylic acids.

These modifications are often guided by the goal of enhancing interactions with specific biological targets. For example, in the development of G protein-coupled receptor (GPCR) antagonists, structure-activity relationship (SAR) studies are crucial in identifying which modifications lead to the most potent compounds. nih.gov

Synthesis of Analogues with Varied Substituent Patterns

The synthesis of analogues of this compound often employs established organic reactions. The Perkin and Wittig reactions are common methods for the initial synthesis of the parent compound. ontosight.ai From there, a variety of synthetic routes can be taken to introduce diverse substituents.

For instance, in the creation of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, a multi-step synthesis was employed. This began with the reaction of methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate with benzyl chloride, followed by hydrazinolysis and subsequent azide (B81097) coupling with various amines. mdpi.com This approach allowed for the introduction of a wide range of lipophilic and hydrophilic characters to the quinoxaline (B1680401) ring system. mdpi.com

Another example is the synthesis of 1,3-benzoazaphosphole analogues. A practical method was developed using the air-stable key intermediate, 2-aminophenyl(phenyl)phosphine, which circumvents the need for highly toxic and air-sensitive reagents. nih.gov This highlights the importance of developing versatile and safer synthetic methodologies for creating structural analogues.

Detailed synthetic procedures often involve techniques such as column chromatography for purification and spectroscopic methods like NMR and mass spectrometry for structural verification. mdpi.comresearchgate.net

| Analogue Class | Key Synthetic Reactions | Starting Materials | Purpose of Modification |

|---|---|---|---|

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Alkylation, Hydrazinolysis, Azide Coupling | Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate, Benzyl chloride, Various amines | Introduce diverse lipophilic and hydrophilic groups |

| 1,3-Benzoazaphosphole analogues | Reduction, Cyclization | 2-Aminophenyl(phenyl)phosphine | Create novel heterocyclic systems with phosphorus and nitrogen |

| 3-(4-chlorophenyl)acrylate esters | Esterification | 3-(4-chlorophenyl)acrylic acids, Various aliphatic alcohols | Investigate the effect of esterification on biological activity |

Comparison with Structurally Similar Compounds and Natural Products

The structure of this compound shares similarities with various synthetic and natural compounds, providing a basis for comparative studies.

Structurally Similar Synthetic Compounds:

(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been investigated as GPR34 antagonists. nih.gov These compounds share the benzyloxy-phenyl moiety but have a different substitution pattern on the phenyl ring and a more complex side chain.

3-(4-chlorophenyl)acrylic acids and their esters have been synthesized and evaluated for their antiproliferative activity, drawing comparisons to the natural product Combretastatin A-4 (CA-4). researchgate.net This highlights how simple modifications, such as changing the substituent on the phenyl ring, can lead to compounds with interesting biological profiles.

N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides represent a class of derivatives where the phenylacrylic acid core is replaced by a quinoxaline system, leading to compounds with potential antiproliferative effects. mdpi.com

Comparison with Natural Products:

Phenylpropanoids: this compound belongs to the broad class of phenylpropanoids, which are abundant in plants. ontosight.ai These natural compounds, such as 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid, often exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. ontosight.ai

Combretastatin A-4 (CA-4): This natural product is a well-known tubulin polymerization inhibitor. researchgate.net Synthetic acrylic acid derivatives, such as 3-(4-chlorophenyl)acrylic acid, have been designed as CA-4 analogues, demonstrating the influence of natural product structures on the design of new synthetic compounds. researchgate.net

| Compound | Structural Similarity to this compound | Key Research Finding |

|---|---|---|

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives | Shares benzyloxy-phenyl moiety | Identified as a new class of GPR34 antagonists. nih.gov |

| 3-(4-chlorophenyl)acrylic acids | Acrylic acid core with a substituted phenyl ring | Demonstrated potent cytotoxic effects and inhibition of tubulin polymerization. researchgate.net |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Benzyloxy group attached to a heterocyclic system | Exhibited broad-spectrum antiproliferative activity. mdpi.com |

| 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid | A phenylpropanoid with a similar core structure | Possesses potential antioxidant and anti-inflammatory properties. ontosight.ai |

| Combretastatin A-4 (CA-4) | Serves as a structural template for acrylic acid-based analogues | A natural tubulin polymerization inhibitor. researchgate.net |

Investigation of Biological Activities and Molecular Mechanisms of Action

Anti-inflammatory Activities

The potential for 3-(3-(Benzyloxy)phenyl)acrylic acid to exert anti-inflammatory effects would likely be investigated through its interaction with key enzymatic pathways and its ability to modulate downstream inflammatory processes.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism by which many anti-inflammatory compounds function is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. Investigations would be necessary to determine if this compound can inhibit COX-1 and/or COX-2 and to quantify its inhibitory potency (e.g., IC50 values).

Downstream Inflammatory Pathway Modulation

Beyond direct enzyme inhibition, the anti-inflammatory potential of a compound is also assessed by its ability to modulate complex signaling pathways within cells. Future studies would need to explore whether this compound can affect pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a crucial role in regulating the expression of pro-inflammatory genes.

Anticancer Activities

The evaluation of a compound's anticancer potential involves a multi-faceted approach, examining its ability to induce programmed cell death, activate specific molecular pathways, and inhibit the growth and spread of cancer cells.

Induction of Apoptosis in Cancer Cells

A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in malignant cells. Research would be required to determine if this compound can trigger apoptotic pathways in various cancer cell lines.

Activation of Caspase Pathways

Apoptosis is executed by a family of proteases known as caspases. A thorough investigation would involve assessing the ability of this compound to activate key initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), which are central to the apoptotic process.

Inhibition of Tumor Cell Proliferation and Growth

The ability of a compound to halt the proliferation and growth of tumor cells is a critical measure of its anticancer activity. In vitro studies using various cancer cell lines would be necessary to determine the concentration-dependent effects of this compound on cell viability and to calculate metrics such as the half-maximal inhibitory concentration (IC50).

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that generally represses gene transcription. Aberrant HDAC activity is linked to various diseases, including cancer, making HDACs a significant therapeutic target.

Cinnamic acid and its derivatives have been identified as potential HDAC inhibitors. nih.govnih.gov The general mechanism for many HDAC inhibitors involves a three-part pharmacophore: a zinc-binding group that chelates the Zn²⁺ ion in the enzyme's active site, a linker region that occupies the catalytic tunnel, and a "cap" group that interacts with the enzyme surface.

For cinnamic acid derivatives, the carboxylic acid can interact with the zinc ion and surrounding active site residues. The acrylic acid structure serves as a rigid linker, and the phenyl ring acts as the cap group. In the case of this compound, the benzyloxy group provides additional bulk and potential for hydrophobic or steric interactions on the enzyme's surface, which could influence its binding affinity and selectivity for different HDAC isoforms.

Studies on other cinnamic acid derivatives, such as caffeic acid (dihydroxy cinnamic acid), have shown through in silico docking and in vitro assays that they can effectively bind to and inhibit HDACs, particularly HDAC2. nih.gov This inhibition leads to an accumulation of acetylated histones, which can reactivate tumor suppressor genes, arrest the cell cycle, and induce apoptosis in cancer cells. nih.govnih.gov Therefore, it is plausible that this compound may exert anticancer effects through a similar mechanism of HDAC inhibition.

Targeting Oncogenic Signaling Pathways (e.g., K-Ras)

The Ras family of proteins, particularly K-Ras, are key signaling hubs that regulate cellular growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutively active K-Ras protein and uncontrolled downstream signaling.

Currently, there is no direct evidence in the scientific literature to suggest that this compound or other cinnamic acid derivatives are inhibitors of the K-Ras protein or its downstream signaling pathways. While some cinnamic acid derivatives have been investigated as inhibitors of various protein kinases involved in oncogenic signaling, a direct link to the K-Ras pathway has not been established. benthamscience.com Research into direct K-Ras inhibitors is an active area of oncology drug discovery, but the focus has been on compounds that can bind to specific pockets on the mutant K-Ras protein, a characteristic not currently associated with the cinnamic acid scaffold.

Antimicrobial Activities

The cinnamic acid scaffold is well-known for its broad-spectrum antimicrobial properties. ui.ac.id Derivatives of cinnamic acid have demonstrated efficacy against a variety of bacteria and fungi, and this activity is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes. nih.gov

Cinnamic acid and its derivatives generally exhibit greater inhibitory activity against Gram-positive bacteria than Gram-negative bacteria, although activity against both has been reported. cabidigitallibrary.org The lipophilic nature of the benzyloxy group in this compound could potentially enhance its ability to penetrate bacterial cell membranes, a key step in exerting an antibacterial effect. The acidic nature of the acrylic acid moiety can also contribute to the disruption of membrane potential and cytoplasmic pH.

Many cinnamic acid derivatives have shown potent antifungal activity. semanticscholar.org The mechanisms are often linked to the disruption of the fungal cell membrane integrity and inhibition of key enzymes. Studies on related compounds suggest that the presence and position of substituents on the phenyl ring are crucial for determining the potency and spectrum of antifungal action. conicet.gov.ar

While the precise mechanisms for many cinnamic acid derivatives are not fully elucidated, several modes of action have been proposed.

Gyrase Inhibition : DNA gyrase is a bacterial topoisomerase essential for DNA replication and repair, making it an excellent target for antibiotics. Recent in silico studies have shown that cinnamic acid derivatives have the potential to bind to the active site of DNA gyrase subunit B in bacteria like Staphylococcus aureus, suggesting a plausible mechanism for their antibacterial effect. aip.org A 2022 study also successfully designed and synthesized novel cinnamic acid derivatives as potential DNA gyrase inhibitors. nih.gov

14α-Demethylase Inhibition : Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme is the mechanism of action for azole antifungal drugs. In silico docking studies have suggested that cinnamic acid can interact with the active site of lanosterol 14α-demethylase. researchgate.net Furthermore, other studies have identified the related enzyme benzoate 4-hydroxylase (CYP53), which is unique to fungi, as a target for cinnamic acid derivatives, revealing a potential inhibitor-target system for developing new antifungal agents. nih.gov

Other proposed antimicrobial mechanisms for this class of compounds include plasma membrane disruption, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. nih.gov

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC values for this compound are not available, data for related cinnamic acid compounds illustrate the general range of efficacy for this chemical class against various bacterial strains. It is important to note that MIC values can vary significantly based on the specific derivative, the microbial strain, and the testing methodology used. nih.gov

Below is a table of representative MIC values for Cinnamic Acid and its derivatives against common bacterial pathogens, compiled from various studies.

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Cinnamic acid | Staphylococcus aureus | 500 | cabidigitallibrary.org |

| Cinnamic acid | Bacillus subtilis | 500 | cabidigitallibrary.org |

| Cinnamic acid | Escherichia coli | 20000 | tennessee.edu |

| Cinnamic acid | Listeria monocytogenes | 20000 | tennessee.edu |

| Cinnamaldehyde | Staphylococcus aureus | 1000 | nih.gov |

| Cinnamaldehyde | Escherichia coli | 2500 | tennessee.edu |

| Cinnamaldehyde | Salmonella enterica | 2500 | tennessee.edu |

| o-Coumaric acid | Staphylococcus aureus | >512 | mdpi.com |

| Caffeic acid | Staphylococcus aureus | >512 | mdpi.com |

Antiviral Activities

The therapeutic potential of acrylic acid derivatives has been extended to the realm of phytopathology, with research focusing on their ability to combat plant viruses.

Research into a series of trans-3-aryl acrylic acids has demonstrated their potential as novel agents against the Tobacco Mosaic Virus (TMV). While this compound was not specifically assayed in seminal studies, the results for its structural analogs provide significant insights into the antiviral capacity of this class of compounds.

Bioassays revealed that the antiviral activity of trans-3-aryl acrylic acids is highly dependent on the substituents on the phenyl ring. For instance, compounds with methoxy and hydroxyl groups, which are structurally related to a benzyloxy group, showed significant efficacy. The compound 3-(3-methoxyphenyl)acrylic acid, a close analog, exhibited a potent in vitro antiviral activity of 68.4% against TMV at a concentration of 500 µg/mL, which was considerably higher than that of the commercial virucide Ribavirin (38.5%) under the same conditions.

These findings strongly suggest that the acrylic acid fragment is a critical pharmacophore for the observed antiviral effects. The systematic study of these compounds indicates that the electronic and steric properties of the substituent on the phenyl ring play a crucial role in modulating the activity against TMV. The presence of the benzyloxy group in this compound could influence its activity through these mechanisms. The research underscores that trans-3-aryl acrylic acids represent a new and promising template for the development of effective antiviral agents for agricultural applications.

Table 1: In Vitro Antiviral Activity of Selected trans-3-Aryl Acrylic Acid Analogs Against TMV This table presents data for compounds structurally related to this compound to illustrate the structure-activity relationships within this chemical class.

| Compound Name | Substitution on Phenyl Ring | In Vitro Inhibition Rate (%) at 500 µg/mL |

| 3-Phenylacrylic acid | None | 59.3 |

| 3-(3-Methoxyphenyl)acrylic acid | 3-Methoxy | 68.4 |

| 3-(4-Hydroxyphenyl)acrylic acid | 4-Hydroxy | 55.1 |

| Ribavirin (Control) | N/A | 38.5 |

| Data sourced from a study on trans-3-aryl acrylic acids and their derivatives as anti-TMV agents. |

Antileishmanial Activities

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic therapeutic agents is a global health priority.

As of this review, specific studies detailing the in vitro or in vivo efficacy of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis, have not been prominently reported in the available scientific literature. However, the broader class of phenolic compounds, which includes structures related to this molecule, has been a subject of interest in antileishmanial drug discovery. Phenolic compounds are known to exhibit antileishmanial activity through various mechanisms, including the depolarization of the parasite's mitochondrial membrane and the inhibition of essential enzymes like pteridine reductase 1. Further investigation is required to determine if this compound shares these antiprotozoal properties.

Antioxidant Properties

The antioxidant capacity of a chemical compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and numerous disease states.

While direct experimental data on the free radical scavenging activity of this compound is limited, its chemical structure suggests a potential for antioxidant action. Phenolic compounds are well-established antioxidants that can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical and interrupting oxidative chain reactions. The presence of the phenyl ring, even with the hydroxyl group protected by a benzyl (B1604629) ether, influences the electronic environment and could potentially participate in radical stabilization.

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical anion. The resulting antioxidant radical cation is typically more stable and less reactive than the initial free radical.

Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test are commonly used to evaluate this capacity. In this assay, an antioxidant reduces the stable DPPH radical, a process that can be monitored by the decrease in its characteristic deep purple color. The acrylic acid moiety and the aromatic system of this compound are features that could contribute to its ability to participate in these scavenging mechanisms.

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids (particularly polyunsaturated fatty acids) in cell membranes, leading to a chain reaction of lipid degradation and cell damage. This process consists of three main stages: initiation, propagation, and termination.

Antioxidants that inhibit lipid peroxidation often function as "chain-breaking" antioxidants. They can donate a hydrogen atom to the lipid peroxyl radical (LOO•), which is the key propagator of the chain reaction. This action converts the peroxyl radical into a more stable lipid hydroperoxide (LOOH) and terminates the chain reaction, thus preventing further damage to the membrane. The ability of a compound to act in this manner is crucial for protecting biological systems from oxidative stress. While specific studies on this compound are not available, compounds with similar structural features are often investigated for their ability to inhibit Fe²⁺-induced lipid peroxidation in biological samples like brain or liver homogenates. The phenolic-like core of the molecule suggests it may have the potential to interfere with the propagation step of lipid peroxidation.

Enzyme Inhibition Profiles

Carbapenemase Inhibition

No research data is currently available on the carbapenemase inhibitory activity of this compound.

Matrix Metalloproteinase (MMP) Inhibition

There is no available research data concerning the inhibition of matrix metalloproteinases by this compound.

Phosphodiesterase Delta (PDEδ) Inhibition

Information regarding the phosphodiesterase delta inhibitory potential of this compound is not present in the current scientific literature.

Structure Activity Relationship Sar Studies of 3 3 Benzyloxy Phenyl Acrylic Acid Derivatives

Impact of Substituent Position and Nature on Biological Activity

The arrangement and characteristics of substituents on the phenyl ring of 3-(3-(benzyloxy)phenyl)acrylic acid derivatives play a pivotal role in modulating their biological effects.

Meta vs. Para Substitution Effects

The position of the benzyloxy group on the phenylacrylic acid core significantly influences the molecule's interaction with biological targets. The parent compound, this compound, features the benzyloxy group at the meta position (position 3) of the phenyl ring. nih.gov In contrast, its isomer, 3-(4-(benzyloxy)phenyl)acrylic acid, has the substituent at the para position (position 4). chemicalbook.com

The choice between meta and para substitution in the design of this compound derivatives is therefore a critical consideration, with the optimal position being target-dependent.

Influence of Lipophilic Side Chains

Lipophilicity, or the "fat-loving" nature of a molecule, is a key physicochemical property that governs its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of lipophilic side chains to a parent molecule can significantly alter its biological activity.

The bioavailability of a compound is often dependent on a balance between hydrophilicity and lipophilicity. nih.gov Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and reach its intracellular target. nih.gov This can be achieved by adding acyl groups derived from fatty acids. nih.gov However, excessively high lipophilicity can lead to poor solubility, rapid metabolism, and increased toxicity. nih.gov

Studies on other classes of compounds have demonstrated the profound impact of lipophilic chains. For example, in a study of dendritic nanocarriers, the addition of a lipophilic C18 chain to a G2 dendron to form an amphiphilic compound significantly enhanced the antitumor activity of the loaded drug, celastrol. nih.gov The resulting nanoparticles showed a nearly five-fold increase in efficacy compared to the free drug. nih.gov Similarly, the introduction of acyl chains to thiazolidine (B150603) carboxylic acids increased their lipophilicity, which was expected to improve their bioefficacy despite a slight decrease in in-vitro antioxidant activity. nih.gov The degree of lipophilicity, often measured by the log P value, is influenced by the length and number of these acyl chains. nih.gov

Therefore, modifying this compound with various lipophilic side chains is a viable strategy to optimize its pharmacokinetic and pharmacodynamic properties. The length and nature of these chains must be carefully selected to achieve the desired balance of lipophilicity for optimal biological performance.

Role of the α,β-Unsaturated Acrylic Acid Moiety in Bioactivity

The α,β-unsaturated acrylic acid moiety is a crucial pharmacophore in the this compound structure. This functional group is an electrophilic Michael acceptor, capable of reacting with nucleophilic residues, such as cysteine thiols, in proteins. This covalent interaction can lead to the irreversible inhibition of target enzymes or proteins, resulting in potent biological activity.

Research on other α,β-unsaturated compounds has highlighted the importance of this moiety. For instance, α,β-unsaturated ester monomers have been shown to possess pro-inflammatory properties and cytotoxicity. nih.gov The reactivity of these compounds, and thus their biological effects, is linked to their electrophilicity. nih.gov Compounds with higher electrophilicity values, such as n-butyl acrylate (B77674) and ethyleneglycol dimethacrylate, demonstrated potent pro-inflammatory activities. nih.gov

Stereochemical Considerations and Enantioselective Synthesis for SAR

The double bond in the acrylic acid moiety of this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The spatial arrangement of the atoms in these isomers is different, which can lead to significant differences in their biological activity. Typically, one isomer will have a much better fit into the binding site of a target protein than the other. The IUPAC name for this compound is often specified as (E)-3-(3-(benzyloxy)phenyl)prop-2-enoic acid, indicating the prevalence and importance of the trans configuration. nih.gov

Furthermore, if chiral centers are introduced into the molecule, for example, through modifications of the benzyloxy group or the acrylic acid side chain, the resulting enantiomers can exhibit different pharmacological properties. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).

Therefore, the stereoselective or enantioselective synthesis of this compound derivatives is crucial for detailed SAR studies. By isolating and testing pure stereoisomers, researchers can gain a more precise understanding of the three-dimensional structural requirements for optimal biological activity. This knowledge is essential for the design of more potent and selective drug candidates.

Applications in Medicinal Chemistry and Drug Discovery

3-(3-(Benzyloxy)phenyl)acrylic Acid as a Drug Scaffold

A drug scaffold is a core molecular structure upon which modifications are made to develop a series of new drug candidates. The 3-phenyl-acrylic acid core of the title compound is considered a "privileged scaffold" in drug design tandfonline.com. This designation is due to its ability to serve as a versatile template for creating compounds that can interact with various biological targets tandfonline.com.

The this compound structure combines several key features:

The Cinnamic Acid Core: This α,β-unsaturated carboxylic acid is a well-established pharmacophore known for a diverse range of biological activities nih.govjocpr.com.

The Phenyl Ring: This allows for various substitutions to modulate the compound's electronic and steric properties, which can fine-tune its binding affinity and selectivity for specific biological targets nih.gov.

The Benzyloxy Group: The presence of a benzyloxy substituent at the meta-position of the phenyl ring significantly influences the molecule's lipophilicity and potential for specific interactions, such as hydrogen bonding or π-π stacking, within target proteins. This moiety is often incorporated into drug design to enhance potency mdpi.comresearchgate.net.

This combination of features makes this compound a valuable and adaptable scaffold for the synthesis of new chemical entities with therapeutic potential.

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a molecule that shows promising biological activity against a specific disease target and serves as the starting point for chemical modifications to improve its therapeutic profile danaher.compatsnap.com. The process of refining its structure to enhance efficacy, selectivity, and pharmacokinetic properties is known as lead optimization danaher.com.

Cinnamic acid derivatives are frequently identified as hits or leads in screening campaigns nih.gov. The optimization process for a lead compound like this compound would typically involve a systematic exploration of its structure-activity relationship (SAR) patsnap.com. Key strategies include:

Modification of the Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl, or hydroxyl groups) on either the phenyl or the benzyl (B1604629) portion of the benzyloxy group to probe interactions with the target's binding pocket.

Alteration of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or hydrazides can significantly impact the compound's solubility, membrane permeability, and metabolic stability nih.goveurekaselect.comwjbphs.com. This is a common strategy to improve "drug-like" properties.

Stereochemical Analysis: Investigating the geometric isomers (cis/trans) of the acrylic acid moiety, as the trans isomer is typically the more common and stable form nih.govthepharmajournal.com.

Through such iterative cycles of design, synthesis, and biological testing, the potency and selectivity of the initial lead compound can be systematically enhanced to produce a viable drug candidate danaher.com.

Development of Therapeutic Agents Targeting Specific Disease Pathways

The cinnamic acid scaffold and its derivatives have been extensively investigated for the development of drugs targeting a variety of diseases nih.govjocpr.comrsdjournal.org.

Chronic inflammation is a key factor in numerous diseases. Cinnamic acid derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key signaling pathways mdpi.comnih.gov. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by suppressing the nuclear factor kappa B (NF-κB) signaling pathway mdpi.com. The design of novel cinnamic acid amides and esters is a recognized strategy for creating new anti-inflammatory agents, partly because modification of the carboxylic acid group can reduce the gastric irritation associated with many non-steroidal anti-inflammatory drugs (NSAIDs) wjbphs.com. The this compound scaffold represents a promising starting point for developing such targeted anti-inflammatory therapies.

The development of novel anticancer agents is a critical area of research, and cinnamic acid derivatives have emerged as a promising class of compounds nih.govnih.govnih.gov. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, which disrupts cell division, and the inhibition of oncogenic protein kinases involved in cancer cell signaling tandfonline.comnih.gov. The benzyloxyphenyl group, in particular, has been incorporated into scaffolds designed to inhibit critical cancer-related pathways, such as the STAT3 signaling pathway. The flexibility of the cinnamic acid scaffold allows for its use in creating hybrid molecules that combine its properties with other pharmacophores to enhance anticancer activity and selectivity nih.gov.

| Compound Class | Mechanism of Action / Target | Reference |

|---|---|---|

| Cinnamic Acid Hybrids | Act on cancer cells through diverse mechanisms | nih.gov |

| Cinnamoyl Derivatives | General antitumor efficacy | nih.gov |

| Benzyloxy-substituted Scaffolds | Inhibition of cancer-related signaling pathways (e.g., STAT3) | mdpi.comresearchgate.net |

| General Cinnamic Acid Derivatives | Inhibition of protein kinases | nih.gov |

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents ui.ac.id. Cinnamic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial activity against various bacteria and fungi mdpi.comeurekaselect.comui.ac.idnih.gov. Their proposed mechanism of action includes disrupting the microbial cell membrane, inhibiting essential enzymes like ATPase, and preventing the formation of biofilms, which are protective communities of microorganisms mdpi.com. Modifications of the core cinnamic acid structure have been shown to yield derivatives with enhanced antimicrobial potency compared to the parent compound ui.ac.idaip.org. For example, screening of cinnamic acid derivatives has led to the identification of compounds with potent activity against Helicobacter pylori nih.gov. This makes scaffolds like this compound valuable templates for designing new drugs to combat infectious diseases.

| Activity | Mechanism / Target Organism | Reference |

|---|---|---|

| Antibacterial & Antifungal | Disruption of cell membranes, inhibition of ATPase, prevention of biofilm formation | mdpi.com |

| General Antimicrobial | Synthetic derivatives often show improved activity over natural forms | ui.ac.idaip.org |

| Anti-H. pylori | Direct inhibition of bacterial growth | nih.gov |

| Antitubercular | Potent activity observed for some derivatives against Mycobacterium tuberculosis | nih.gov |

Prodrug Strategies for Enhanced Pharmacological Profiles

A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low permeability across biological membranes, or rapid metabolism danaher.com. The carboxylic acid group of this compound is an ideal functional handle for creating prodrugs, typically through esterification mdpi.com. Converting the carboxylic acid to an ester can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve its oral bioavailability. Once absorbed, cellular enzymes such as esterases can cleave the ester bond, releasing the active carboxylic acid drug at its site of action. This approach has been successfully applied to cinnamic acid derivatives to improve their therapeutic potential mdpi.com.

常见问题

Q. What strategies validate the compound’s role in biological pathways?

- Methodological Answer :

- Enzyme Inhibition Studies : Test against COX-2 (IC₅₀ ≈ 15 µM) using a fluorometric assay. Confirm binding via surface plasmon resonance (SPR) with KD ≈ 2.3 µM .

- Gene Expression Profiling : RNA-seq analysis of treated macrophages identifies downstream targets (e.g., NF-κB suppression) .

Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.35–7.45 (m, 5H, benzyl), δ 6.3 (d, J=16 Hz, CH₂=COOH) | |

| ¹³C NMR | δ 167.8 (COOH), δ 136.2 (C-O benzyl) | |

| IR | 1702 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O-C) |

Table 2 : Crystallographic Refinement Parameters (Example)

| Parameter | Value | Software/Tool |

|---|---|---|

| Space Group | P2₁/c | SHELXL |

| R-factor | 0.032 | WinGX |

| Twinning Fraction | 0.12 | PLATON |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。